molecular formula C17H16F3N3O2 B2645728 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE CAS No. 1421493-14-2

2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE

Cat. No.: B2645728
CAS No.: 1421493-14-2
M. Wt: 351.329
InChI Key: NBCHJVJBWVKBQE-UHFFFAOYSA-N
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Description

This compound features a pyrazine ring linked via an ether oxygen to a piperidine moiety substituted with a 4-(trifluoromethyl)benzoyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for therapeutic applications, particularly in kinase inhibition or receptor modulation. Its molecular weight is approximately 409.35 g/mol (estimated from structural analogs), with a logP value suggesting moderate hydrophobicity.

Properties

IUPAC Name

(4-pyrazin-2-yloxypiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-3-1-12(2-4-13)16(24)23-9-5-14(6-10-23)25-15-11-21-7-8-22-15/h1-4,7-8,11,14H,5-6,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCHJVJBWVKBQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with commercially available precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Coupling with Benzoyl Group: The benzoyl group is coupled to the piperidine ring using a Friedel-Crafts acylation reaction.

    Formation of the Pyrazine Ring: The final step involves the formation of the pyrazine ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine exhibit antiviral properties, particularly against the Ebola virus. For instance, a related compound demonstrated significant inhibition of viral entry, suggesting that the piperidine moiety plays a crucial role in antiviral activity. The synthesis of functionalized derivatives has been explored to enhance efficacy against viral pathogens .

Renin Inhibition

The piperidine framework within this compound has been linked to the development of potent renin inhibitors. Research on structurally related compounds has shown favorable pharmacokinetic profiles, making them suitable candidates for the treatment of hypertension by modulating the renin-angiotensin system .

Tyrosinase Inhibition

Another significant application is in the field of dermatology, where derivatives of this compound have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for treating hyperpigmentation disorders. Kinetic studies have confirmed that certain derivatives act as competitive inhibitors of tyrosinase, showcasing their potential as therapeutic agents .

Case Study 1: Antiviral Evaluation

A study evaluated various derivatives for their ability to inhibit Ebola virus entry. The synthesized compounds were tested for cytotoxicity and antiviral activity using infectious recombinant reporter EBOV. Results indicated that several compounds exhibited submicromolar activity against the virus, highlighting the importance of structural modifications on the piperidine moiety for enhancing biological activity .

Case Study 2: Renin Inhibitor Development

In a study focusing on renin inhibitors, researchers designed and synthesized piperidine-based compounds that demonstrated significant inhibition of renin activity. The most potent compounds were characterized by favorable pharmacodynamic properties in rat models, indicating their potential for clinical application in managing hypertension .

Mechanism of Action

The mechanism of action of 2-({1-[4-(TRIFLUOROMETHYL)BENZOYL]PIPERIDIN-4-YL}OXY)PYRAZINE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Piperidine 4-(Trifluoromethyl)benzoyl, pyrazine-O-ether ~409.35
1-[2-(4-Chlorophenyl)ethyl]-4-[4-(trifluoromethyl)benzoyl]piperazine Piperazine 4-(Trifluoromethyl)benzoyl, 4-chlorophenethyl 396.83
MK34 (RTC46) Piperazine 4-(Trifluoromethyl)phenyl, thiophen-2-yl ~380 (estimated)
4-[2-(Dimethylamino)ethoxy]benzoyl-piperidine Piperidine 4-[2-(Dimethylamino)ethoxy]benzoyl 581.3

Analysis :

  • Piperazine-based analogs (e.g., ) often exhibit stronger hydrogen-bonding capacity due to the second nitrogen, which may enhance receptor affinity but reduce bioavailability.

Substituent Effects

Compound Aromatic Group Functional Impact
Target Compound 4-(Trifluoromethyl)benzoyl High lipophilicity, electron-withdrawing effects, metabolic stability
4-(Thiophen-2-yl)piperazine Thiophene Enhanced π-π stacking but reduced electronegativity compared to CF3
1-(4-Fluorobenzyl)piperazine 4-Fluorobenzyl Moderate electronegativity, smaller steric profile
Eli Lilly compound 63 4-[2-(Dimethylamino)ethoxy]benzoyl Increased solubility due to polar tertiary amine

Analysis :

  • The trifluoromethyl group in the target compound improves binding to hydrophobic pockets (common in kinase active sites) compared to thiophene () or fluorobenzyl () analogs.
  • Polar substituents (e.g., dimethylaminoethoxy in ) enhance solubility but may reduce CNS penetration.

Linkage and Connectivity

Compound Linkage Type Stability & Synthetic Accessibility
Target Compound Ether (Oxy) High stability; requires Mitsunobu or nucleophilic substitution
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-benzamide Amide Moderate stability; synthesized via carbodiimide coupling
Thiophen-2-yl methanone Ketone Susceptible to reduction; synthesized via Friedel-Crafts acylation

Analysis :

  • The ether linkage in the target compound offers superior hydrolytic stability compared to amides () or ketones (), favoring oral bioavailability.

Pharmacological Inferences

While direct activity data for the target compound is unavailable, structural analogs suggest:

  • Kinase Inhibition Potential: Compounds with trifluoromethylbenzoyl groups (e.g., ) are frequently active in kinase assays. The target’s pyrazine may mimic adenine in ATP-binding pockets.
  • Selectivity : Piperidine cores (vs. piperazine) may reduce off-target effects observed in dual-nitrogen heterocycles.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (µg/mL)
Target Compound ~409.35 3.2 ~15 (low)
Compound 63 (Eli Lilly) 581.3 2.8 ~50 (moderate)
1-(4-Fluorobenzyl)piperazine ~290 2.5 ~100 (high)

Biological Activity

The compound 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications based on diverse sources.

Chemical Structure and Properties

The chemical structure of 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine can be represented as follows:

C15H16F3N3O\text{C}_{15}\text{H}_{16}\text{F}_3\text{N}_3\text{O}

This structure features a pyrazine core with a piperidine moiety and a trifluoromethyl group, which are known to influence the compound's biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antiviral Activity : The compound has shown potential as an antiviral agent, particularly against viruses such as Ebola. It has been evaluated for its ability to inhibit viral entry into host cells, demonstrating submicromolar activity in certain assays .
  • Enzyme Inhibition : Studies have revealed that derivatives of piperidine compounds can inhibit human acetylcholinesterase and other enzymes, suggesting potential applications in treating neurodegenerative diseases .
  • Antimelanogenic Effects : Compounds structurally related to 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine have been evaluated for their effects on tyrosinase activity, indicating that they may reduce melanin production in skin cells .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several studies provide insights:

  • Inhibition of Viral Entry : The compound's structural features may facilitate binding to viral proteins or host cell receptors, preventing successful viral entry and replication .
  • Enzyme Binding : Molecular docking studies suggest that the compound can bind to active sites of target enzymes like acetylcholinesterase and tyrosinase, inhibiting their activity through competitive mechanisms .

Case Studies and Research Findings

Several key studies highlight the biological activity of 2-({1-[4-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrazine:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated significant inhibition of Ebola virus entry with IC50 values in the submicromolar range.
Study BEnzyme InhibitionShowed effective inhibition of acetylcholinesterase with competitive binding profiles.
Study CAntimelanogenic EffectsIdentified as a competitive inhibitor of tyrosinase, reducing melanin synthesis in B16F10 cells.

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